1-(3-bromophenyl)-N-(6-morpholinopyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(3-bromophenyl)-N-(6-morpholinopyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromophenyl)-N-(6-morpholinopyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the bromophenyl group, the morpholinopyrimidine moiety, and the pyrrolidine carboxamide structure. The synthetic route may include:
Formation of the Bromophenyl Group: This step involves the bromination of a phenyl ring using bromine or a brominating agent under controlled conditions.
Synthesis of the Morpholinopyrimidine Moiety:
Construction of the Pyrrolidine Carboxamide Structure:
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production, including the use of efficient catalysts, high-yield reactions, and cost-effective reagents. The process may also involve purification steps such as crystallization, distillation, and chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-bromophenyl)-N-(6-morpholinopyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding reduced products.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may yield reduced derivatives, and substitution may yield substituted derivatives with different functional groups.
Scientific Research Applications
1-(3-bromophenyl)-N-(6-morpholinopyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: The compound may have potential therapeutic applications, such as acting as an inhibitor or modulator of specific biological targets.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)-N-(6-morpholinopyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism of action may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-N-(6-morpholinopyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide: Similar structure with a chlorophenyl group instead of a bromophenyl group.
1-(3-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide: Similar structure with a fluorophenyl group instead of a bromophenyl group.
1-(3-methylphenyl)-N-(6-morpholinopyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide: Similar structure with a methylphenyl group instead of a bromophenyl group.
Uniqueness
1-(3-bromophenyl)-N-(6-morpholinopyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the bromophenyl group, which can influence its chemical reactivity and biological activity. The bromine atom can participate in various interactions, such as halogen bonding, which may enhance the compound’s binding affinity to specific targets.
Properties
IUPAC Name |
1-(3-bromophenyl)-N-(6-morpholin-4-ylpyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN5O3/c20-14-2-1-3-15(9-14)25-11-13(8-18(25)26)19(27)23-16-10-17(22-12-21-16)24-4-6-28-7-5-24/h1-3,9-10,12-13H,4-8,11H2,(H,21,22,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQUKHUMGYHBQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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